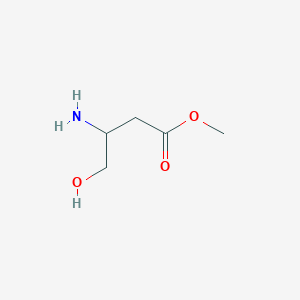

Methyl 3-amino-4-hydroxybutanoate

CAS No.:

Cat. No.: VC18113381

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO3 |

|---|---|

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | methyl 3-amino-4-hydroxybutanoate |

| Standard InChI | InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3 |

| Standard InChI Key | UKCQRVQSENYJFV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(CO)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

Methyl 3-amino-4-hydroxybutanoate (IUPAC: methyl 3-amino-4-hydroxybutanoate) has the molecular formula C₅H₁₁NO₃ and a theoretical molecular weight of 133.15 g/mol. Its structure features:

-

A methyl ester group at the terminal carboxylate (C1).

-

An amino (-NH₂) group at position 3 (C3).

-

A hydroxyl (-OH) group at position 4 (C4).

The compound’s stereochemistry is undefined in current literature, though enantioselective synthesis methods for analogs like GABOB suggest potential chiral activity .

Table 1: Comparative Structural Properties of Methyl 3-Amino-4-Hydroxybutanoate and Analogs

Synthesis and Derivatization

Synthetic Routes

The synthesis of methyl 3-amino-4-hydroxybutanoate typically involves two key steps:

-

Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate .

-

Reaction Conditions:

-

Solvent: Dichloromethane or THF.

-

Base: Triethylamine or DMAP.

-

Temperature: 0–25°C.

-

-

-

Deprotection: The Boc group is removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the free amine .

Example Reaction Scheme:

-

Protection:

-

Esterification:

-

Deprotection:

Physicochemical Properties

Theoretical Data

While experimental data for methyl 3-amino-4-hydroxybutanoate are scarce, its properties can be inferred from structural analogs:

-

Solubility: Likely polar due to amine and hydroxyl groups; soluble in water and polar organic solvents (e.g., methanol, DMSO).

-

Stability: Hydroxyl and amine groups may render it hygroscopic; storage under inert conditions recommended.

-

Spectroscopic Signatures:

Pharmacological Profile and Biological Activity

Inferred Mechanisms from Structural Analogs

The acid form of this compound, 4-amino-3-hydroxybutanoic acid (GABOB), is a well-characterized GABA receptor agonist with enantioselective activity :

-

GABA<sub>A</sub> Receptors: (S)-GABOB shows higher affinity than (R)-GABOB .

-

GABA<sub>B</sub> and GABA<sub>C</sub> Receptors: (R)-GABOB exhibits greater potency .

Table 2: Enantioselectivity of GABOB at GABA Receptors

| Receptor Subtype | Preferred Enantiomer | Activity (EC₅₀) |

|---|---|---|

| GABA<sub>A</sub> | (S)-GABOB | 15 μM |

| GABA<sub>B</sub> | (R)-GABOB | 8 μM |

| GABA<sub>C</sub> | (R)-GABOB | 12 μM |

Methyl 3-amino-4-hydroxybutanoate may act as a prodrug, undergoing esterase-mediated hydrolysis to release GABOB in vivo, thereby enhancing blood-brain barrier permeability compared to the free acid.

Applications in Organic and Medicinal Chemistry

Synthetic Utility

-

Peptide Mimetics: The hydroxyl and amine groups enable incorporation into peptidomimetic structures targeting neurotransmitter receptors.

-

Chiral Building Block: Potential use in asymmetric synthesis of bioactive molecules, leveraging its stereochemical flexibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume